molecular formula C13H12OS B8421204 4-Phenethylthiophene-2-carbaldehyde

4-Phenethylthiophene-2-carbaldehyde

Cat. No. B8421204
M. Wt: 216.30 g/mol
InChI Key: JOZWNDJXSGKSIE-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

Under a N2 atmosphere, 4-(phenylethynyl)thiophene-2-carbaldehyde (386 mg, 1.8 mmol) was dissolved EtOAc (6 mL), and palladium on carbon (Pd/C) (44 mg) was added. The flask was evacuated and flushed with H2 (3×). The reaction stirred at rt overnight with a balloon of H2. The mixture was filtered through a plug of Celite® and the filtrate was concentrated to give 4-phenethylthiophene-2-carbaldehyde (373 mg, 95%). 1H NMR (400 MHz, CDCl3) δ (ppm): 9.87 (d, 1H), 7.56 (d, 1H), 7.33 (m, 1H), 7.29 (m, 2H), 7.23 (m, 1H), 7.16 (m, 2H), 2.97 (m, 4H).
Quantity
386 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][C:9]2[CH:10]=[C:11]([CH:14]=[O:15])[S:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[Pd].CCOC(C)=O>[CH2:8]([C:9]1[CH:10]=[C:11]([CH:14]=[O:15])[S:12][CH:13]=1)[CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
386 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC=1C=C(SC1)C=O
Name
Quantity
44 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
6 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction stirred at rt overnight with a balloon of H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The flask was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with H2 (3×)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C=1C=C(SC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 373 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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